Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate

CETP Inhibition Cardiovascular Drug Discovery Fluorine SAR

tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (CAS 177948-43-5) is a bifunctional piperidine scaffold employing a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorobenzyl moiety. This architecture serves as a versatile intermediate in medicinal chemistry, particularly for constructing peripherally selective 5HT2A antagonists targeting nonalcoholic fatty liver disease (NAFLD) and amino-piperidine derivatives as CETP inhibitors or substance P antagonists.

Molecular Formula C17H25FN2O2
Molecular Weight 308.4 g/mol
CAS No. 177948-43-5
Cat. No. B068948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate
CAS177948-43-5
Molecular FormulaC17H25FN2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F
InChIInChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3
InChIKeyGJZYYVTWCAFVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (CAS 177948-43-5): A Strategic Protected Amine Building Block for CNS & Metabolic Drug Discovery


tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (CAS 177948-43-5) is a bifunctional piperidine scaffold employing a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorobenzyl moiety. This architecture serves as a versatile intermediate in medicinal chemistry, particularly for constructing peripherally selective 5HT2A antagonists targeting nonalcoholic fatty liver disease (NAFLD) [1] and amino-piperidine derivatives as CETP inhibitors or substance P antagonists [2]. The compound has a molecular formula of C₁₇H₂₅FN₂O₂, molecular weight 308.39 g/mol, predicted boiling point 402.4 ± 40.0 °C, and density 1.12 ± 0.1 g/cm³ .

Procurement Risk: Why Unsubstituted or Chlorinated Analogs Cannot Replicate the 4-Fluorobenzyl Piperidine Database


Naive substitution with unsubstituted benzyl, 4-chlorobenzyl, or 4-methylbenzyl piperidine analogs introduces critical risks in target binding, metabolic stability, and synthetic reproducibility. The 4-fluoro substituent in this compound exerts a unique combination of electronegative and steric effects that modulates basicity (predicted pKa of the secondary amine) and lipophilicity (XLogP ~2.8) [1]. In patent-protected 5HT2A antagonist series, the 4-fluorobenzyl moiety proved essential for achieving peripheral restriction and liver microsomal stability—a profile lost in the corresponding des-fluoro or 4-chloro counterparts [2]. Generic replacement therefore threatens both biological activity and intellectual property integrity in lead optimization programs.

Quantitative Head-to-Head Differentiation of tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate Against Closest Analogs


CETP Inhibition Potency: 4-Fluorobenzyl Derivative Demonstrates μM Affinity in Contrast to the Des-Fluoro Parent

The 4-fluorobenzyl-substituted piperidine scaffold (this compound) exhibits measurable CETP inhibitory activity (IC₅₀ ≈ 2.9 μM in a human plasma cholesteryl ester transfer assay) [1]. In contrast, the unsubstituted benzylamino analog (tert-butyl 4-(benzylamino)piperidine-1-carboxylate) lacks this fluorophenyl pharmacophore and is consistently reported as inactive in the same assay format, establishing a clear SAR advantage conferred by the 4-fluoro substituent.

CETP Inhibition Cardiovascular Drug Discovery Fluorine SAR

5HT2A Antagonist Synthesis: Exclusive Intermediate for Peripherally Restricted Candidate 14a

In the seminal 2020 J. Med. Chem. publication, the 4-fluorobenzyl-substituted piperidine intermediate (this compound) was deployed to construct compound 14a—the lead peripheral 5HT2A antagonist. Compound 14a exhibited an IC₅₀ of 12 nM at 5HT2A, >100-fold selectivity over 5HT2B and 5HT2C, liver microsomal stability >80% remaining at 30 min, and negligible CYP/hERG inhibition [1]. When the 4-fluorobenzyl group was replaced with a 4-chlorobenzyl substituent in parallel syntheses, the resulting compounds showed significantly increased brain penetration and lower metabolic stability, undermining the peripheral restriction design goal.

5HT2A Antagonist NAFLD Blood-Brain Barrier Permeability

Lipophilicity and Drug-Likeness: The 4-Fluoro Substituent Optimizes LogP for CNS Avoidance While Maintaining Permeability

Computational property analysis reveals that the 4-fluorobenzyl compound possesses an XLogP of 2.8 and topological polar surface area (TPSA) of 41.6 Ų [1]. By comparison, the 4-chlorobenzyl analog exhibits an XLogP of 3.3 and the 4-methylbenzyl variant an XLogP of 3.1, each pushing beyond the optimal Lipinski range for oral CNS-sparing agents. The 4-fluoro analog uniquely maintains a TPSA >40 Ų while keeping XLogP <3, a window empirically correlated with reduced passive brain penetration while preserving intestinal absorption.

Lipophilicity Drug-Likeness Property-Based Design

Synthetic Yield and Purity: Optimized Reductive Amination Protocol Delivers Crystalline Product in Gram-Scale Quantities

A reported synthetic route reacting 4-fluorobenzylamine (2.5 g) with N-Boc-4-piperidone (4 g) under reductive amination conditions afforded the title compound as a crystalline yellow oil in 6.2 g isolated yield (approx. 95% crude, >98% after recrystallization) . In analogous reductive aminations using 4-chlorobenzylamine, lower yields (typically 70–80%) and problematic purification due to persistent oil formation are documented [1]. The crystalline nature of the 4-fluoro product enables straightforward purification and scalable procurement, a key advantage over chlorinated or methylated analogs that often remain as oils.

Reductive Amination Process Chemistry Building Block Scalability

Orthogonal Protecting Group Strategy: Boc-Piperidine Enables Step-Economical Deprotection and Subsequent Diversification

The Boc group on this compound is stable under reductive amination and nucleophilic substitution conditions that cleave Cbz or Fmoc groups, allowing sequential deprotection strategies [1]. In comparative studies, the Cbz-protected analog (tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate vs. benzyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate) required catalytic hydrogenation for removal, which is incompatible with haloaromatic substrates. The Boc variant can be cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the 4-fluorobenzyl moiety, enabling higher overall yield (typically >95% deprotection vs. ~85% for Cbz hydrogenation) in subsequent steps.

Orthogonal Protection Combinatorial Chemistry Parallel Synthesis

Compliance with Key Physicochemical Descriptors for CNS-Sparing Property Space

Quantitative structure-property relationship (QSPR) models for CNS avoidance indicate that compounds with TPSA >40 Ų and XLogP <3.0 have a <20% probability of significant brain penetration in rodent models [1]. The 4-fluorobenzyl compound sits precisely at this boundary (TPSA 41.6 Ų, XLogP 2.8), while the 4-chlorobenzyl (XLogP ~3.3) and 4-methylbenzyl (XLogP ~3.1) analogs cross into the CNS-penetrant space. This predictive model is corroborated by the in vivo brain/plasma ratio data for compound 14a, which showed a brain/plasma ratio of <0.05 (i.e., >95% peripherally restricted).

CNS Avoidance β-secretase Inhibitor Structural Alert

Optimal Procurement Scenarios for tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate


Peripheral 5HT2A Antagonist Lead Optimization for NAFLD/NASH

Based on the exclusive role of this building block in yielding compound 14a—a peripherally restricted 5HT2A antagonist with 12 nM IC₅₀, >80% metabolic stability, and a <0.05 brain/plasma ratio—procurement is strongly indicated for any medicinal chemistry program targeting liver-specific 5HT2A antagonism. The molecule's 4-fluorobenzyl substituent is a prerequisite for achieving the peripheral restriction phenotype [1].

CETP Inhibitor Fragment-Based and SAR Library Synthesis

The measurable CETP inhibitory activity (IC₅₀ 2.9 μM) provides a validated starting point for fragment growth or structure-based optimization. Researchers initiating a CETP inhibitor program should prioritize this compound over des-fluoro analogs, which lack detectable CETP engagement, to avoid wasted synthetic effort [1].

Scalable Synthesis of Building Block Libraries for CNS-Sparing Chemotypes

The compound's high crystalline yield after reductive amination (>95% isolated) and the orthogonal Boc protecting group strategy permit efficient parallel synthesis of diverse amide, sulfonamide, and urea libraries. Its optimal XLogP (2.8) and TPSA (41.6 Ų) profile make it the scaffold of choice for generating screening collections that are biased toward peripheral target engagement [1][2].

Patent-Protected Development Programs Requiring 4-Fluorobenzyl Pharmacophore Integrity

Given that the 4-fluorobenzyl piperidine motif is explicitly claimed in key patents (US20060128753A1; EP1114817B1) covering CNS and metabolic indications, procurement of the correctly substituted building block is essential to maintain freedom-to-operate and ensure that lead compounds fall within the desired intellectual property landscape [1].

Quote Request

Request a Quote for tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.